4-Acetylfuran-2-sulfonamide

Description

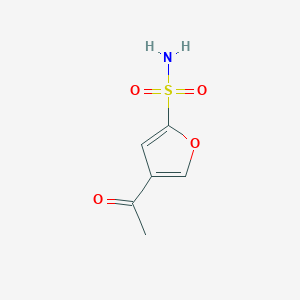

4-Acetylfuran-2-sulfonamide (CAS: 256373-95-2) is a heterocyclic organic compound featuring a furan ring substituted with an acetyl group at the 4-position and a sulfonamide moiety at the 2-position. The furan scaffold, a five-membered aromatic ring with one oxygen atom, provides a rigid planar structure, while the electron-withdrawing acetyl group influences the compound’s electronic properties and reactivity. The sulfonamide group (-SO₂NH₂) is a critical functional group known for its role in medicinal chemistry, often contributing to hydrogen bonding and enzyme inhibition .

This compound is primarily utilized as a pharmaceutical intermediate or fine chemical precursor, though its commercial availability varies. For instance, CymitQuimica lists it as discontinued , while Hairui Chem offers it under catalog number HR301573 .

Propriétés

IUPAC Name |

4-acetylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-4(8)5-2-6(11-3-5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLOBNBTCJHBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310765 | |

| Record name | 4-Acetyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256373-95-2 | |

| Record name | 4-Acetyl-2-furansulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256373-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylfuran-2-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is widely used due to its efficiency and simplicity . The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine on the sulfonyl chloride.

Industrial Production Methods: In industrial settings, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides. This process is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetylfuran-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Antifungal Properties

4-Acetylfuran-2-sulfonamide belongs to a class of compounds known as sulfonamides, which are recognized for their antibacterial and antifungal activities. These compounds work by inhibiting bacterial folic acid synthesis, a critical pathway for bacterial growth and replication. Research indicates that derivatives of sulfonamides have shown promise against a range of bacterial infections, making them valuable in clinical settings .

Anti-inflammatory Applications

The compound has also been investigated for its potential as an anti-inflammatory agent. It is involved in the synthesis of inhibitors targeting interleukin-1 (IL-1), a cytokine that plays a significant role in inflammatory responses. By modulating IL-1 activity, this compound could contribute to treatments for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Urease Inhibition

Recent studies have highlighted the urease inhibition capabilities of sulfonamide derivatives, including this compound. Urease is an enzyme that contributes to the pathogenesis of certain infections, such as those caused by Helicobacter pylori. The inhibition of urease can lead to decreased bacterial survival and enhanced therapeutic outcomes .

Material Science

Catalysis

The compound has been explored as a catalyst in various chemical reactions due to its ability to facilitate transformations while maintaining selectivity. Its metal complexes have shown enhanced catalytic properties, making it useful in organic synthesis and industrial applications .

Polymer Science

In material science, this compound has been incorporated into polymer matrices to enhance their properties. Its presence can improve thermal stability and mechanical strength, which are critical for applications in coatings, inks, and other polymer-based materials .

Biochemical Research

Glycoside Synthesis

Recent advancements have seen the integration of this compound into hybrid compounds with glycosides and triazoles. These hybrids have been evaluated for anticancer efficacy against various cell lines (e.g., lung, liver, breast). The mechanism of action involves inhibition of key enzymes such as VEGFR-2 and carbonic anhydrases, which are implicated in tumor growth and metastasis .

Structural Studies

The compound has also been utilized in structural studies aimed at understanding its interactions at the molecular level. Investigations into its binding affinities with biological targets provide insights into its potential therapeutic mechanisms and guide further modifications for enhanced efficacy .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Acetylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Isomerism : Ethyl 5-sulfamoylfuran-3-carboxylate differs in substituent positions (sulfamoyl at C5 vs. C2 in this compound) .

- Aromatic vs. Heteroaromatic : Methyl 3-sulfamoylbenzoate replaces the furan with a benzene ring, altering electronic properties .

- Reactive Groups : The chlorosulfonyl group in Methyl 5-chlorosulfonyl-2-methyl-furan-3-carboxylate is a precursor for further substitutions, unlike the stable sulfonamide in this compound .

Reactivity and Functional Group Influence

- In contrast, the ethyl ester in Ethyl 5-sulfamoylfuran-3-carboxylate is hydrolytically labile .

- Hydrogen Bonding : The sulfonamide group in this compound and 4-(1-Hydroxy-1-methylethyl)-2-furansulfonamide can participate in hydrogen bonding, but the tertiary alcohol in the latter adds steric bulk .

- Synthetic Utility : Methyl 5-chlorosulfonyl-2-methyl-furan-3-carboxylate’s chlorosulfonyl group is reactive toward nucleophiles, making it a versatile intermediate, whereas this compound’s acetyl group may limit further derivatization .

Physicochemical Properties

While explicit data (e.g., solubility, melting point) are absent in the evidence, molecular weights and substituent effects suggest:

- Polarity : Sulfonamide and ester-containing analogs (e.g., Ethyl 5-sulfamoylfuran-3-carboxylate) are more polar than this compound.

- Stability : The acetyl group in this compound may confer greater stability under acidic conditions compared to hydrolytically sensitive esters .

Activité Biologique

4-Acetylfuran-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with an acetyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

This compound is characterized by the presence of both hydrophilic (sulfonamide) and hydrophobic (furan) components, which may influence its biological interactions.

1. Antimicrobial Activity

Sulfonamides, including this compound, are primarily known for their antimicrobial properties . They function as bacteriostatic agents by inhibiting bacterial folic acid synthesis. Recent studies have shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial therapies.

2. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptotic Effects on Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Table 2: Effects on Cancer Cell Viability

| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3) |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 40 | High |

These findings underscore the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

3. Anti-inflammatory Activity

Research has also indicated that sulfonamides can exhibit anti-inflammatory effects . In animal models, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration.

Table 3: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (10 mg/kg) | 100 | 150 |

| High Dose (50 mg/kg) | 50 | 80 |

The data suggest that this compound could be beneficial in managing inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased caspase activity.

- Modulation of Cytokine Production : Reduction in pro-inflammatory cytokines through interference with NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Acetylfuran-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of acetylfuran derivatives. A stepwise approach includes:

- Sulfonamide Formation : Reacting 2-acetylfuran with sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the product. Yields can be optimized by controlling temperature (e.g., 0–5°C for exothermic reactions) and solvent polarity .

- Characterization : Use NMR (¹H/¹³C) to confirm sulfonamide linkage and FT-IR for S=O stretching bands (1150–1350 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility Testing : Use a gradient solvent system (polar to nonpolar) with quantified solubility via UV-Vis spectroscopy at λmax for the compound.

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products via HPLC-MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include acetyl protons (~2.5 ppm) and furan ring protons (6.5–7.5 ppm). Sulfonamide protons (if NH₂ present) appear as broad singlets .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) and control for batch-to-batch variability in compound purity .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., OECD guidelines) and validate with orthogonal assays (e.g., enzymatic vs. cellular inhibition) .

- Bias Mitigation : Engage independent labs for blinded studies to reduce confirmation bias .

Q. What strategies are effective for designing mechanistic studies to elucidate the compound’s mode of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations and pH.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with putative targets .

Q. How can researchers address challenges in scaling up this compound synthesis without compromising purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions and improve heat dissipation.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Byproduct Management : Identify side products via GC-MS and adjust stoichiometry or catalysts (e.g., switch from H2SO4 to Amberlyst-15) .

Q. What methodologies are recommended for studying the compound’s potential in interdisciplinary applications (e.g., materials science or agrochemistry)?

- Methodological Answer :

- Materials Science : Test thermal stability via TGA and DSC for polymer compatibility. Assess conductivity in composite films using impedance spectroscopy .

- Agrochemical Screens : Evaluate antifungal activity via MIC (Minimum Inhibitory Concentration) assays against plant pathogens (e.g., Fusarium spp.) .

Data Management & Ethical Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in simulations and validate with experimental binding assays .

- Data Transparency : Publish raw computational inputs/outputs and experimental datasets in repositories like PubChem or Zenodo .

Q. What ethical and reproducibility standards apply to publishing research on this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.